N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride

Vue d'ensemble

Description

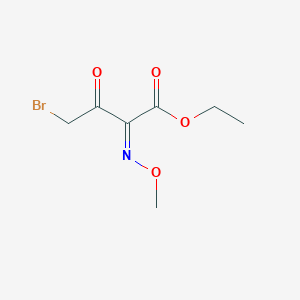

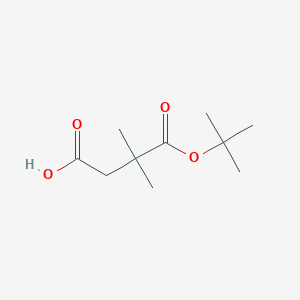

“N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride” is a chemical compound that is related to the amide-type local anesthetics . It is a white crystalline odorless powder, soluble in water, but very resistant to both acid and alkaline hydrolysis .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the reductive acylation of 2,6-dimethylnitrobenzene by diethylaminoacetic acid in the presence of Pd-containing anion exchangers . Another method involves the acylation substitution reaction (SNAc) of an amine .Molecular Structure Analysis

The molecular structure of “N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride” is complex and involves several functional groups. It contains an amide linkage between the aromatic nucleus and the amino group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride” are complex and involve several steps. These include reductive acylation, hydrogenation, and hydroamination . The selectivity and throughput of the process are determined by various processing parameters .Physical And Chemical Properties Analysis

“N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride” is a white crystalline odorless powder, soluble in water, but very resistant to both acid and alkaline hydrolysis . Its molecular weight is 268.79 .Applications De Recherche Scientifique

- Specific Scientific Field : Pharmaceuticals

- Summary of the Application : This compound is used in the synthesis of Levobupivacaine Hydrochloride, a local anesthetic . It is a readily available and cost-effective initial material for the synthesis process .

- Methods of Application or Experimental Procedures : The synthesis process involves starting with (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide as the initial material and utilizing l-(–)-dibenzoyl tartaric acid for chiral separation. Then, through substitution and a salting reaction, Levobupivacaine Hydrochloride is obtained .

- Results or Outcomes : The process results in Levobupivacaine Hydrochloride with high purity (chemical purity of 99.90% and enantiomeric excess (ee) values of 99.30%). The total yield of the three steps is 45% .

Safety And Hazards

The safety data sheet for a related compound, Mepivacaine Hydrochloride, indicates that it is harmful if swallowed and may cause harm to the aquatic environment . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid getting the substance in eyes, on skin, or on clothing .

Propriétés

IUPAC Name |

N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O.ClH/c1-4-11-19-12-6-5-10-15(19)17(20)18-16-13(2)8-7-9-14(16)3;/h7-9,15H,4-6,10-12H2,1-3H3,(H,18,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDNSIBYYUOEUSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-Dimethylphenyl)-1-propylpiperidine-2-carboxamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.